2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol
CAS No.: 2621939-53-3
Cat. No.: VC7722975
Molecular Formula: C13H16BF3O4
Molecular Weight: 304.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2621939-53-3 |
|---|---|
| Molecular Formula | C13H16BF3O4 |
| Molecular Weight | 304.07 |
| IUPAC Name | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol |
| Standard InChI | InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)10-8(18)6-5-7-9(10)19-13(15,16)17/h5-7,18H,1-4H3 |
| Standard InChI Key | VHLYXLHXKQUQPC-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC(F)(F)F)O |
Introduction
The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol is a boronic ester derivative that has gained attention in synthetic organic chemistry and material sciences due to its unique structural and functional properties. This article provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.
Synthesis
The synthesis of this compound typically involves Suzuki-Miyaura coupling reactions, where boronic esters are key intermediates. Below is a generalized synthetic route:
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Preparation of the Boronic Ester:
The dioxaborolane moiety is introduced via reaction of pinacol with boron-containing precursors such as boronic acids or boron halides. -
Functionalization of the Phenolic Ring:
The trifluoromethoxy group is incorporated using electrophilic substitution reactions or through direct functionalization of an aromatic precursor. -
Final Coupling Step:
The boronic ester is coupled with a phenolic derivative under palladium-catalyzed conditions to yield the final product.
Applications
This compound has diverse applications in both academic and industrial settings:
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Organic Synthesis:
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It serves as a precursor in cross-coupling reactions (e.g., Suzuki coupling) to create complex organic molecules.
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Its boronic ester group reacts selectively with electrophiles.
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Material Science:
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Used in designing functional materials due to its stability and electronic properties.
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Potential applications in sensors and optoelectronic devices.
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Pharmaceutical Research:
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The trifluoromethoxy group enhances bioavailability and metabolic stability in drug candidates.
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May serve as a scaffold for developing enzyme inhibitors or receptor modulators.
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Safety and Handling
While specific safety data for this compound are not readily available, general precautions for handling boronic esters apply:
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Store in a cool, dry place away from moisture.
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Use personal protective equipment (PPE) such as gloves and goggles.
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Avoid inhalation of dust or fumes during handling.
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